4-((2,3-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,3-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-14-5-3-6-16(15(14)2)21-18(23)13-17(19(24)25)20-7-4-8-22-9-11-26-12-10-22/h3,5-6,17,20H,4,7-13H2,1-2H3,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFYRIDMTLYVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,3-dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.43 g/mol. The structure features a 4-oxobutanoic acid core, substituted with a dimethylphenyl amino group and a morpholinopropyl amino group, which are critical for its biological activity.
Antifungal Activity
Recent studies have indicated that derivatives of morpholine-based compounds exhibit significant antifungal properties. Specifically, compounds similar to This compound have shown efficacy against various fungal species, including Candida and Aspergillus . This suggests that the compound may serve as a scaffold for developing new antifungal agents.
Antimicrobial Properties
The presence of amide bonds in the compound is associated with various biological activities, including antimicrobial effects. Research has documented that amide derivatives can possess anti-inflammatory and antimicrobial properties, making them valuable in treating infections . The specific activity of this compound against bacterial strains remains to be fully elucidated but shows promise based on structural similarities with known antimicrobial agents.
Anticancer Potential
In silico studies and preliminary biological assays have suggested that compounds similar to This compound may exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation . For instance, the compound's structural features may allow it to interact with proteins involved in cancer cell growth and survival.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases, which play crucial roles in cellular signaling pathways related to cancer progression .
- Disruption of Cell Membrane Integrity : Antifungal activity may be mediated through the disruption of fungal cell membranes, leading to cell lysis.
- Modulation of Inflammatory Pathways : The compound might influence inflammatory mediators, reducing inflammation associated with infections.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog: 4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic Acid
- Substituents: 4-Bromophenylamino group and methylidene (CH₂=) group.
- Crystal Structure : Two independent molecules in the asymmetric unit with distinct dihedral angles between aromatic and oxoamine groups (24.8° and 77.1°).
- Hydrogen Bonding : Classical N–H⋯O and O–H⋯O interactions stabilize crystal packing, forming R₂²(8) motifs common in carboxylic acids.
- Synthesis : Prepared via reaction of 3-methylidenedihydrofuran-2,5-dione with 4-bromoaniline in acetone .
Comparison with Target Compound :
- Lipophilicity vs. Solubility: The bromophenyl group increases lipophilicity compared to the target’s dimethylphenyl group, while the morpholinopropyl group in the target compound likely enhances aqueous solubility.
- Conformational Flexibility: The methylidene group in the analog introduces rigidity, whereas the 3-morpholinopropyl chain in the target compound may confer conformational flexibility, influencing target binding.
Morpholine-Containing Analog: 5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide
- Core Structure : Pyrazole ring substituted with methylthio, carboxamide, and arylidene groups.
- Morpholino Group: Incorporated as a 3-oxomorpholino substituent on the phenyl ring.
- Synthesis : Prepared via Schiff base formation between a pyrazole-4-carboxamide derivative and aromatic aldehydes in isopropyl alcohol .
Comparison with Target Compound :
- Scaffold Differences: The pyrazole core differs from the 4-oxobutanoic acid backbone, limiting direct structural comparison. However, both compounds utilize morpholine-derived groups to optimize solubility or bioavailability.
- Functional Groups: The target compound’s dual amino substituents may enable diverse binding interactions compared to the pyrazole analog’s carboxamide and Schiff base functionalities.
Data Table: Structural and Functional Comparison
Preparation Methods
Anhydride Opening and Amidation (Adapted from US9963423B2)
The synthesis of 4-amino-2,4-dioxobutanoic acid derivatives often begins with anhydride opening. For example:
- Step 1 : Dihydro-3-methylene-2,5-furandione is reacted with cooled ammonium hydroxide to form 4-amino-2-methylene-4-oxobutanoic acid.
- Step 2 : Ozonolysis cleaves the methylene group, yielding 4-amino-2,4-dioxobutanoic acid.
Adaptation for Target Compound :
- Replace ammonium hydroxide with 2,3-dimethylphenylamine to introduce the aromatic amino group.
- Substitute ozonolysis with a coupling reaction using 3-morpholinopropylamine.
Sequential Amidation via Active Esters (Inspired by US10544189B2)
Peptide-like coupling strategies are effective for introducing multiple amino groups:
- Step 1 : Activate 4-oxobutanoic acid as a pentafluorophenyl (PFP) or N-hydroxysuccinimide (NHS) ester.
- Step 2 : React with 2,3-dimethylphenylamine in dichloromethane with N-methylmorpholine as a base.
- Step 3 : Deprotect the secondary carboxylic acid (if protected) and repeat amidation with 3-morpholinopropylamine.
Example Protocol :
- Dissolve 4-oxobutanoic acid (1.0 eq) in dichloromethane.
- Add N-methylmorpholine (2.5 eq) and pentafluorophenyl trifluoroacetate (1.2 eq) at -15°C.
- Stir for 1 hour, then add 2,3-dimethylphenylamine (1.1 eq).
- After 12 hours, hydrolyze the ester and repeat with 3-morpholinopropylamine.
Critical Reaction Parameters
Temperature Control
Solvent Systems
Purification Techniques
- Trituration : Isolate solids using ethanol to remove soluble byproducts.
- Column chromatography : Separate intermediates using ethyl acetate/cyclohexane gradients.
Analytical Validation
Spectroscopic Data
Chromatographic Purity
Challenges and Mitigation Strategies
- Regioselectivity : Competitive amidation at C2 and C4 positions.
- Byproduct Formation : Ethanol-soluble impurities during trituration.
Industrial Scalability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
